Desacetyl Actarit-d4

Description

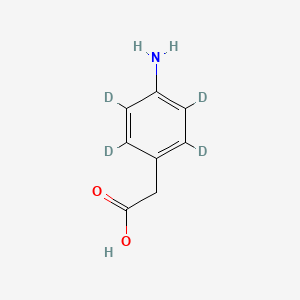

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-2,3,5,6-tetradeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEWAUGPAQPMDC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Desacetyl Actarit D4: a Key Deuterated Metabolite for Investigational Studies

Structural Context within the Actarit (B1664357) Metabolic Landscape

To fully appreciate the significance of Desacetyl Actarit-d4, it is essential to understand its position within the metabolic pathway of Actarit.

Actarit is a prodrug that undergoes metabolic transformation in the body to exert its therapeutic effects. The primary metabolic pathway for Actarit is deacetylation, a hydrolysis reaction that removes the acetyl group from the parent molecule. This biotransformation is catalyzed by esterase enzymes, primarily in the liver, and results in the formation of Desacetyl Actarit.

Desacetyl Actarit is the pharmacologically active metabolite and is largely responsible for the anti-inflammatory and immunomodulatory properties attributed to Actarit. Understanding the conversion of Actarit to Desacetyl Actarit is crucial for evaluating the drug's efficacy and pharmacokinetic profile.

Table 1: Key Compounds in the Actarit Metabolic Pathway

| Compound Name | Chemical Formula | Role |

|---|---|---|

| Actarit | C10H11NO3 | Parent Drug (Prodrug) |

| Desacetyl Actarit | C8H9NO2 | Active Metabolite |

| This compound | C8H5D4NO2 | Deuterated Metabolite/Internal Standard |

This compound is a synthetic derivative of Desacetyl Actarit in which four hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This process is known as isotopic labeling. The "d4" designation indicates the presence of four deuterium atoms.

The rationale for using deuterium labeling in pharmaceutical research is multifaceted:

Minimal Structural and Pharmacological Alteration: The substitution of hydrogen with deuterium results in a negligible change in the molecule's size, shape, and chemical properties. This ensures that the labeled compound behaves almost identically to its non-labeled counterpart in biological systems.

Mass Spectrometry Differentiation: The key advantage of deuterium labeling lies in the mass difference between hydrogen (atomic mass ≈ 1) and deuterium (atomic mass ≈ 2). This mass difference allows for the easy differentiation of the deuterated compound (this compound) from the endogenous, non-labeled compound (Desacetyl Actarit) using mass spectrometry (MS). This is the cornerstone of its application in quantitative bioanalysis.

Improved Metabolic Stability: In some instances, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolism at the site of deuteration, a phenomenon known as the "kinetic isotope effect." While not the primary goal for its use as an internal standard, this property can be leveraged in the design of new drugs with improved pharmacokinetic profiles. nih.govresearchgate.net

Role as a Stable Isotope-Labeled Reference Standard in Research

The most critical application of this compound is its use as a stable isotope-labeled (SIL) internal standard in bioanalytical studies. clearsynth.com

Quantitative bioanalysis involves the measurement of drug and metabolite concentrations in biological matrices such as plasma, serum, or urine. These measurements are fundamental to pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug.

In the context of Actarit, researchers need to accurately quantify the levels of both the parent drug and its active metabolite, Desacetyl Actarit, over time. This is where this compound becomes indispensable. By adding a known amount of this compound to a biological sample, it serves as a reference against which the amount of endogenous Desacetyl Actarit can be precisely measured.

The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and selective method can separate the compounds in a complex mixture and then detect them based on their mass-to-charge ratio. The distinct mass of this compound allows the instrument to differentiate it from the non-labeled Desacetyl Actarit, enabling accurate quantification. nih.gov

Table 2: Properties of Desacetyl Actarit and this compound

| Property | Desacetyl Actarit | This compound |

|---|---|---|

| Chemical Formula | C8H9NO2 | C8H5D4NO2 |

| Molecular Weight | ~151.16 g/mol | ~155.19 g/mol |

| Isotopic Label | None | Deuterium (d4) |

| Primary Use | Active metabolite of Actarit | Internal standard for bioanalysis |

The use of an internal standard is a cornerstone of robust and reliable bioanalytical methods. An ideal internal standard should have physicochemical properties very similar to the analyte being measured. Stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards in LC-MS/MS analysis for several reasons:

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since the SIL internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, thus correcting for these variations.

Compensation for Sample Preparation Variability: During the extraction and processing of biological samples, some loss of the analyte is inevitable. The SIL internal standard is added at the beginning of this process and experiences the same degree of loss as the analyte. By using the analyte-to-internal standard ratio for quantification, any variability in sample recovery is effectively normalized.

Mechanistic Elucidation of Actarit Biotransformation Utilizing Desacetyl Actarit D4 As a Probe

Investigation of Actarit's Metabolic Fate in Preclinical Biological Systems

The biotransformation of actarit (B1664357), an immunomodulator, is a key area of investigation in preclinical studies to understand its efficacy and clearance. The use of deuterated analogs, such as Desacetyl Actarit-d4, serves as a powerful tool in these investigations.

Metabolomic profiling techniques are instrumental in identifying novel metabolites of actarit in biological systems. These studies often employ advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to detect and structurally elucidate metabolites. metaboprofile.com While specific novel metabolite profiles for actarit are not extensively detailed in the provided information, the general approach involves comparing the metabolic fingerprints of biological samples (e.g., plasma, urine, tissue extracts) from preclinical models exposed to actarit with control samples. This allows for the identification of new chemical entities that are products of the parent drug's metabolism. The identification of these novel metabolites is crucial for a comprehensive understanding of the drug's biotransformation pathways.

Recent advances in metabolomics have enabled the identification of metabolites associated with various diseases, such as rheumatoid arthritis, for which actarit is a treatment. nih.gov These approaches could be applied to specifically map the metabolic fate of actarit.

The stability of a drug is a critical factor in its therapeutic action. Studies on actarit have shown that it is susceptible to degradation under certain conditions. Forced degradation studies, which expose the drug to stress conditions like acid, base, oxidation, and photolysis, are used to understand its intrinsic stability. nih.govresearchgate.net

Actarit has been found to be unstable in acidic, basic, and photolytic conditions, leading to the formation of a common degradation product. nih.govresearchgate.net Oxidative stress, however, results in the formation of three additional degradation products. nih.govresearchgate.net The drug remains stable under neutral hydrolysis and dry thermal conditions. nih.govresearchgate.net The primary degradation pathways often involve hydrolysis of the amide group. pharmaceutical-journal.com

Table 1: Stability of Actarit Under Various Stress Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Acidic Hydrolysis | Unstable | One common degradation product |

| Alkaline Hydrolysis | Unstable | One common degradation product |

| Neutral Hydrolysis | Stable | - |

| Oxidative Stress | Unstable | Three additional degradation products |

| Photolytic Stress | Unstable | One common degradation product |

| Thermal Stress (Dry) | Stable | - |

Application of this compound in Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by studying the change in reaction rate when an atom in the reactant is replaced with one of its isotopes. wikipedia.org The use of deuterium-labeled compounds like this compound is particularly valuable in studying the metabolism of drugs. nih.gov

When a carbon-hydrogen bond is broken in the rate-determining step of an enzymatic reaction, replacing the hydrogen with a deuterium (B1214612) can significantly slow down the reaction. nih.gov This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. By comparing the metabolic rate of actarit with that of this compound, researchers can determine if the cleavage of a specific C-H bond is the rate-limiting step in its metabolism. A significant KIE (a ratio of the rate constants of the light to the heavy isotope greater than 1) would suggest that C-H bond breaking is involved in the rate-determining step. wikipedia.org

Beyond identifying the rate-determining step, KIE studies provide insights into the transition state of a reaction. The magnitude of the KIE can give clues about the geometry of the transition state. For example, a large primary KIE suggests a transition state where the C-H bond is significantly broken.

Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or steric environment at that position during the reaction. wikipedia.org By using this compound, researchers can gain a more detailed understanding of the molecular interactions and transformations that occur during the metabolism of actarit.

Deuterium Metabolic Imaging (DMI) for In Vivo Substrate Flux Tracing

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that uses deuterium-labeled substrates to map metabolic pathways in vivo. researchgate.net This method offers a way to trace the fate of a substrate and its metabolites in real-time within a living organism. meduniwien.ac.atbohrium.comnih.govnih.gov

The use of a deuterated tracer like this compound in DMI could allow for the visualization of its uptake, distribution, and metabolism in different tissues. This would provide valuable information on the pharmacokinetics and pharmacodynamics of the drug at a whole-organism level. DMI can reveal metabolic fluxes through key pathways, such as the tricarboxylic acid (TCA) cycle, by tracking the incorporation of deuterium from the labeled substrate into downstream metabolites like glutamate (B1630785) and glutamine. meduniwien.ac.atbohrium.comnih.govnih.gov

Principles and Methodological Adaptations for Deuterated Tracers

The use of deuterated compounds, such as this compound, as tracers in biotransformation studies is a powerful technique to investigate the metabolic fate of a parent drug, in this case, Actarit. This approach is grounded in the principles of isotope labeling, where an atom in a molecule is replaced by one of its isotopes. Deuterium (²H or d), a stable isotope of hydrogen, is commonly used for this purpose.

The fundamental principle behind using deuterated tracers is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed slower when a deuterium atom is present at that position. This slowing of the metabolic rate can help in identifying the sites of metabolism on a drug molecule.

Methodological adaptations for employing deuterated tracers like this compound in metabolic studies primarily involve the use of sensitive analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS). In a typical study, a biological system (e.g., liver microsomes, hepatocytes, or a whole preclinical model) would be incubated with a mixture of the parent drug (Actarit) and the deuterated tracer (this compound). The subsequent analysis by LC-MS would allow for the simultaneous detection and quantification of the parent drug, the tracer, and their respective metabolites. The mass difference between the deuterated and non-deuterated compounds allows for their clear differentiation in the mass spectrometer.

Table 1: Key Principles of Using Deuterated Tracers in Biotransformation Studies

| Principle | Description |

| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond, leading to a slower rate of enzymatic cleavage at the deuterated position. This helps to identify metabolic "hotspots" on the molecule. |

| Mass Differentiation | The mass difference between the deuterated tracer and the parent compound allows for their distinct detection and quantification using mass spectrometry. |

| Metabolic Switching | By slowing down metabolism at a specific site, deuteration can sometimes lead to an increase in metabolism at alternative sites, a phenomenon known as metabolic switching. This can reveal secondary metabolic pathways. |

| Internal Standard | Deuterated compounds can serve as ideal internal standards in quantitative bioanalysis due to their similar physicochemical properties to the analyte but distinct mass. |

Mapping Metabolic Pathways and Intermediates in Preclinical Models

In preclinical models, this compound would serve as a valuable tool to map the metabolic pathways of Actarit and identify its various intermediates. The study would typically involve administering Actarit and this compound to animal models such as rats or mice. Biological samples, including plasma, urine, and feces, would then be collected over a time course.

The analysis of these samples by high-resolution LC-MS/MS would enable the identification of metabolites. The presence of a "doublet" of peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms, would confidently identify a molecule as a metabolite of Actarit. For example, if a metabolite of Actarit is formed, a corresponding deuterated metabolite from this compound would also be present, exhibiting a characteristic mass shift.

This methodology allows for the comprehensive mapping of biotransformation reactions such as hydroxylation, deacetylation, and conjugation (e.g., glucuronidation or sulfation). By comparing the metabolic profiles of the parent drug and the deuterated tracer, researchers can gain insights into the sequence of metabolic events and the enzymes involved.

Table 2: Hypothetical Application of this compound in a Preclinical Study

| Step | Methodology | Expected Outcome |

| 1. Dosing | Co-administration of Actarit and this compound to a preclinical model (e.g., rat). | Introduction of the drug and tracer into the biological system. |

| 2. Sample Collection | Collection of plasma, urine, and feces at various time points. | Obtaining biological matrices containing the parent compounds and their metabolites. |

| 3. Sample Preparation | Extraction of analytes from the biological matrices. | Isolation of the compounds of interest for analysis. |

| 4. LC-MS/MS Analysis | Analysis of the extracts using high-resolution mass spectrometry. | Detection and structural characterization of metabolites based on their mass-to-charge ratio and fragmentation patterns. The presence of isotopic doublets confirms the identity of metabolites. |

| 5. Data Analysis | Comparison of the metabolic profiles of Actarit and this compound. | Elucidation of the primary and secondary metabolic pathways of Actarit. Identification of key metabolic intermediates. |

While the specific biotransformation of Actarit and the role of this compound as a probe have not been detailed in the public domain, the principles and methodologies described above represent the standard and scientifically rigorous approach that would be undertaken in such an investigation.

Sophisticated Analytical Methodologies Employing Desacetyl Actarit D4

Development and Validation of Bioanalytical Assays for Actarit (B1664357) and its Metabolites

The accurate quantification of Actarit and its primary metabolite, Desacetyl Actarit, in biological matrices is fundamental to understanding its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Desacetyl Actarit-d4, is integral to the development and validation of robust bioanalytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Optimization for Quantitation

The development of a sensitive and selective LC-MS/MS method for the simultaneous determination of Actarit and Desacetyl Actarit requires meticulous optimization of both chromatographic and mass spectrometric parameters.

Chromatographic Conditions: The separation of Actarit, Desacetyl Actarit, and the internal standard, this compound, is typically achieved using a reversed-phase C18 column. The mobile phase composition, flow rate, and gradient elution profile are carefully adjusted to ensure optimal resolution and peak shape. A common mobile phase combination consists of an aqueous component, often containing a buffer like ammonium acetate or formic acid to improve ionization, and an organic solvent such as acetonitrile or methanol.

Mass Spectrometric Conditions: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. For Actarit and Desacetyl Actarit, negative ion mode electrospray ionization (ESI) is often employed. The specific MRM transitions and optimized parameters like declustering potential, collision energy, and cell exit potential are crucial for achieving the desired sensitivity and specificity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Actarit | 192.1 | 132.1 | Negative |

| Desacetyl Actarit | 150.1 | 106.1 | Negative |

| This compound | 154.1 | 110.1 | Negative |

Methodological Parameters: Linearity, Precision, Accuracy, and Recovery Evaluation

A comprehensive validation process is essential to demonstrate the reliability of the bioanalytical method. This validation is conducted in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA).

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range. The relationship between the analyte concentration and the peak area ratio (analyte/internal standard) is evaluated using a linear regression model. A correlation coefficient (r²) of greater than 0.99 is typically required to demonstrate linearity.

Precision and Accuracy: Intra- and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Precision is expressed as the relative standard deviation (%RSD), while accuracy is expressed as the percentage of the nominal concentration. The acceptance criteria for precision are typically within 15% RSD (20% for the lower limit of quantification, LLOQ), and for accuracy, the mean value should be within ±15% (±20% for LLOQ) of the nominal concentration.

Recovery: The extraction recovery of the analytes and the internal standard from the biological matrix is a critical parameter. It is determined by comparing the peak areas of the analytes from extracted samples with those of unextracted standards at the same concentration. Consistent and reproducible recovery is essential for the accuracy of the assay.

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day Accuracy (%) | 85% - 115% (80% - 120% at LLOQ) |

| Inter-day Accuracy (%) | 85% - 115% (80% - 120% at LLOQ) |

| Recovery | Consistent and reproducible |

Role of Deuterated Internal Standards in Quantitative Analysis

The use of a deuterated internal standard like this compound is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. Its chemical and physical properties are nearly identical to the analyte of interest, Desacetyl Actarit, which allows it to effectively compensate for variations that can occur during sample preparation and analysis.

Minimization of Matrix Effects and Ion Suppression in Mass Spectrometry

Biological matrices, such as plasma and urine, are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

This compound, being structurally and chromatographically similar to Desacetyl Actarit, experiences the same matrix effects. By calculating the peak area ratio of the analyte to the deuterated internal standard, the variability introduced by these matrix effects is effectively normalized, leading to more accurate and reliable results.

Advanced Spectroscopic Applications in Deuterated Compound Analysis

While the primary application of this compound is as an internal standard in quantitative LC-MS/MS, advanced spectroscopic techniques can be employed for its characterization and to ensure its isotopic purity. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the deuterated compound, verifying the incorporation of the deuterium (B1214612) atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is also instrumental in confirming the structure and the specific positions of the deuterium labels within the molecule. These advanced spectroscopic methods are crucial for the quality control of the deuterated standard, which is a prerequisite for its use in validated bioanalytical assays.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the molecular structure of a compound. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. In the context of this compound, ¹H NMR and ¹³C NMR are the most relevant techniques for structural elucidation.

The deuterium atoms in this compound, being NMR-inactive at the proton frequency, would lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum, simplifying the spectrum and aiding in the assignment of the remaining signals. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. For Desacetyl Actarit, the aromatic protons typically appear in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the benzene ring. The methylene (B1212753) (-CH₂-) protons are expected to resonate further upfield, and the amine (-NH₂) proton signal is often broad and its position can be solvent-dependent.

Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. The carboxyl carbon and the aromatic carbons of Desacetyl Actarit would have distinct chemical shifts, allowing for the complete assignment of the carbon framework.

Table 1: Predicted ¹H NMR Chemical Shifts for Desacetyl Actarit (Note: Data presented is for the non-deuterated analogue and serves as a reference. The actual spectrum of this compound would show the absence of signals corresponding to the deuterated positions.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.6 - 7.2 | Multiplet |

| Methylene CH₂ | 3.4 - 3.6 | Singlet |

| Amine NH₂ | 3.5 - 5.0 (broad) | Singlet |

| Carboxylic Acid OH | 10.0 - 12.0 (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for Desacetyl Actarit (Note: Data presented is for the non-deuterated analogue.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 170 - 180 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic CH | 115 - 130 |

| Methylene CH₂ | 40 - 50 |

Vibrational Spectroscopy (e.g., Raman, FTIR) in Molecular Conformational and Interaction Studies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for investigating the molecular conformation and intermolecular interactions of this compound. nih.gov These methods probe the vibrational modes of molecules, which are sensitive to changes in bond lengths, bond angles, and molecular symmetry. nih.gov

Raman spectroscopy, on the other hand, is a light scattering technique that provides complementary information to FTIR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of Desacetyl Actarit would exhibit characteristic peaks for the aromatic ring breathing modes and other skeletal vibrations. By analyzing the shifts in these vibrational frequencies, researchers can study how the molecule interacts with its environment, such as in different solvent systems or when bound to a biological target. The use of deuteration in this compound would lead to a shift in the vibrational frequencies of the C-D bonds compared to C-H bonds, which can be a useful probe for studying specific molecular interactions.

Table 3: Key FTIR and Raman Vibrational Frequencies for Desacetyl Actarit (Note: Data presented is for the non-deuterated analogue and serves as a reference.)

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H Stretch (Amine) | 3300-3500 | Moderate |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Methylene) | 2850-2960 | Moderate |

| C=O Stretch (Carbonyl) | 1680-1720 | Moderate |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| N-H Bend (Amine) | 1590-1650 | Weak |

Preclinical Pharmacological Research Informed by Desacetyl Actarit D4 Studies

In Vitro Studies for Metabolite-Mediated Biological Activity of Actarit (B1664357)

In vitro assays are fundamental in elucidating the biological effects of a drug and its metabolites at a cellular and molecular level. abcam.com For Actarit, these studies have been crucial in identifying its direct effects on cells and enzymes involved in the inflammatory processes of rheumatoid arthritis (RA).

Cellular assays provide insight into how Actarit and its primary metabolite, Desacetyl Actarit, modulate the behavior of cells central to the pathology of rheumatoid arthritis. Studies using primary synovial cells from RA patients have demonstrated that Actarit can directly influence key inflammatory pathways. nih.gov

At therapeutic concentrations (10⁻⁵–10⁻⁶ M), Actarit was shown to significantly reduce the spontaneous secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), by these synovial cells. nih.govadooq.com Furthermore, Actarit suppressed the production of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for cartilage degradation in arthritic joints. nih.gov The drug also down-regulated the expression of adhesion molecules on synovial cells, which is critical for inhibiting the infiltration of lymphocytes into the synovium and perpetuating the inflammatory cascade. nih.gov

Table 1: Effects of Actarit on RA Synovial Cells in Vitro

| Cellular Response | Effect of Actarit | Implication in Rheumatoid Arthritis | Reference |

|---|---|---|---|

| Cytokine Secretion | Reduced TNF-α and IL-1β | Decreases key inflammatory signals | nih.gov |

| Enzyme Production | Suppressed MMP-1 | Inhibits cartilage and bone destruction | nih.gov |

| Adhesion Molecules | Down-regulated CD44, ICAM-1, VLA-4 | Reduces inflammatory cell infiltration | nih.gov |

Beyond cellular effects, the direct interaction of Actarit with specific enzymes has been investigated to identify its molecular targets. Through in silico prediction methods followed by experimental validation, Carbonic Anhydrase II (CAII) was identified as a primary target of Actarit. researchgate.net

Carbonic anhydrase enzymes are involved in various physiological processes, and their inhibition can have therapeutic effects. sigmaaldrich.com In vitro analysis demonstrated that Actarit exhibits a concentration-dependent inhibition of human CAII activity. researchgate.net This inhibitory action occurs with submicromolar potency, highlighting a specific and significant interaction. researchgate.netresearcher.life

Table 2: Enzymatic Inhibition of Carbonic Anhydrase II by Actarit

| Enzyme | Inhibitor | IC50 Value | Significance | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase II (CAII) | Actarit | 422 nM | Identifies a direct molecular target with anti-inflammatory relevance. | researchgate.netbertin-bioreagent.com |

In Vivo Preclinical Models for Pharmacokinetic Assessments of Actarit and Metabolites

Animal models are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing data that helps bridge the gap between in vitro findings and clinical outcomes. nih.gov

Pharmacokinetic studies in animal models, such as New Zealand rabbits, have been instrumental in characterizing the metabolic profile of Actarit. Following oral administration, Actarit is absorbed and metabolized, with its concentration in the plasma changing over time. researchgate.net

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify Actarit in rabbit plasma. researchgate.net In a study where rabbits were given a 10 mg/kg oral dose, the pharmacokinetic parameters were determined. researchgate.net Another study in rats noted that after oral administration, plasma concentrations of Actarit decreased rapidly after about one hour, which suggests quick distribution and metabolism within the body. nih.gov Such studies are crucial for understanding the drug's half-life and how its metabolites are formed and cleared, which is essential information for designing effective controlled-release formulations. nih.govresearchgate.net

Table 3: Pharmacokinetic Parameters of Actarit in New Zealand Rabbits (10 mg/kg Oral Dose)

| Parameter | Description | Value (Mean) | Unit | Reference |

|---|---|---|---|---|

| Cmax | Maximum plasma concentration | Data not provided in snippets | µg/mL | researchgate.net |

| Tmax | Time to reach maximum concentration | Data not provided in snippets | hours | researchgate.net |

| AUC | Area under the plasma concentration-time curve | Data not provided in snippets | µg·h/mL | researchgate.net |

| t1/2 | Half-life | Data not provided in snippets | hours | researchgate.net |

Deuterated analogs of compounds, such as Desacetyl Actarit-d4, are powerful tools in pharmacokinetic research. Replacing hydrogen atoms with deuterium (B1214612), a heavier isotope, can increase the compound's resistance to metabolism. googleapis.com This modification slows down metabolic breakdown, thereby increasing the half-life of the compound in the body. googleapis.com This property makes deuterated analogs exceptionally useful for studies on drug or substrate tissue distribution, as they remain in the system longer, allowing for more accurate measurement and tracking. google.comgoogle.com While specific studies detailing the tissue distribution of this compound were not found, the use of such analogs is a standard and valuable methodology for gaining clearer insights into the distribution and clearance pathways of a parent drug and its metabolites. googleapis.com

Mechanistic Insights into Disease-Modifying Anti-Rheumatic Drug (DMARD) Action

The preclinical data from in vitro and in vivo studies converge to provide a mechanistic understanding of Actarit as a DMARD. clinexprheumatol.orgpatsnap.com Its action is not fully understood but is recognized as multifaceted, involving the modulation of the immune system rather than simple anti-inflammatory effects. patsnap.compatsnap.com

Table of Compounds Mentioned

| Compound Name | Chemical Name / Description |

|---|---|

| Actarit | 4-Acetylaminophenylacetic acid |

| This compound | Deuterated analog of the primary metabolite of Actarit |

| Interleukin-1beta (IL-1β) | A pro-inflammatory cytokine |

| Interleukin-6 (IL-6) | A pro-inflammatory cytokine |

| Matrix Metalloproteinase-1 (MMP-1) | An enzyme involved in collagen degradation |

| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine |

Computational and Cheminformatics Approaches for Deuterated Compound Research

Molecular Dynamics Simulations of Deuterated Actarit (B1664357) and its Biological Interactions

Molecular Dynamics (MD) simulations are powerful computational tools that allow researchers to model the movement of atoms and molecules over time, providing atomic-level insights into complex biological processes. For deuterated compounds, MD simulations can elucidate how the subtle mass difference introduced by deuterium (B1214612) affects molecular behavior.

When applied to deuterated drug candidates like Desacetyl Actarit-d4, MD simulations can:

Analyze Conformational Changes: Investigate how deuterium substitution influences the molecule's preferred three-dimensional structures and flexibility. This is critical for understanding how the molecule interacts with its biological targets. acs.org

Predict Binding Affinities: Simulate the interaction between the deuterated compound and its target protein or enzyme, providing estimates of binding strength and identifying key interaction points. irb.hrresearchgate.netcolab.ws

Model Hydration Shells and Solvation: Understand how deuteration affects the molecule's interaction with surrounding water molecules, which can influence solubility and binding. curtin.edu.aunih.gov

Study Isotope Effects on Dynamics: Observe how the increased mass of deuterium impacts the vibrational and rotational dynamics of the molecule, potentially revealing how these changes translate to biological activity. curtin.edu.aunih.govsci-hub.se

By simulating the behavior of this compound in a biological environment, MD can offer predictive data on its potential interactions, complementing experimental studies and guiding further optimization.

Quantum Chemical Calculations for Isotopic Effects on Reactivity and Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a fundamental understanding of molecular properties at the electronic level. These methods are invaluable for dissecting the impact of isotopic substitution on a molecule's intrinsic characteristics.

For deuterated compounds, quantum chemical calculations can:

Quantify Kinetic Isotope Effects (KIEs): Accurately calculate the difference in reaction rates between a C-H bond and a C-D bond. This is crucial for predicting how metabolic enzymes will process the deuterated molecule compared to its non-deuterated counterpart. irb.hrcurtin.edu.ausci-hub.sescience.govacs.orgresearchgate.net

Determine Energetic Differences: Calculate the changes in bond dissociation energies, activation energies, and vibrational frequencies caused by deuterium substitution, which directly relate to chemical stability and reactivity. curtin.edu.ausci-hub.sescience.gov

Predict Spectroscopic Properties: Simulate IR, Raman, and NMR spectra, which can be used to experimentally validate the calculated structures and isotopic effects. curtin.edu.au

These calculations are essential for understanding the chemical basis of improved metabolic stability and altered reactivity observed in deuterated molecules, providing a theoretical framework for experimental findings.

In Silico Prediction of Metabolic Pathways and Deuteration Sites

Predicting how a drug is metabolized is critical for understanding its efficacy, duration of action, and potential toxicity. In silico tools and cheminformatics approaches are indispensable for this task, especially for deuterated compounds.

Key applications include:

Metabolic Pathway Elucidation: Software tools can predict the likely metabolic transformations a drug will undergo (e.g., oxidation, glucuronidation) by identifying potential sites of metabolism (SoMs). mdpi.comnih.govresearchgate.netresearchgate.net

Deuteration Site Prediction: Computational algorithms can identify specific hydrogen atoms in a molecule that are most susceptible to metabolic oxidation. Deuterating these "metabolic hotspots" is a common strategy to enhance metabolic stability. mdpi.comresearchgate.net

Metabolite Structure Prediction: Advanced models can predict the structures of potential metabolites, including those formed from deuterated compounds, aiding in their identification and characterization. researchgate.net

ADMET Property Prediction: Cheminformatics models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, integrating the impact of deuteration into these predictions. mdpi.comresearchgate.netresearchgate.net

By applying these methods, researchers can computationally design deuterated versions of molecules like this compound to optimize their metabolic profiles, potentially leading to improved drug performance.

Data Analytics and Machine Learning in Deuterated Compound Research

Data analytics and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets and the identification of complex patterns. These technologies are increasingly applied to the development of deuterated drugs.

Applications in this domain include:

Predictive Modeling: ML algorithms can build models (e.g., Quantitative Structure-Activity Relationships - QSAR, Quantitative Structure-Retention Relationships - QSRR) to predict the pharmacokinetic properties, metabolic stability, and biological activity of deuterated compounds based on their chemical structures. researchgate.netpmarketresearch.combiopharmaapac.comresearchgate.netmdpi.compreprints.org

Deuteration Strategy Optimization: ML can help identify optimal deuteration sites that maximize metabolic stability while minimizing unintended effects on binding affinity or other properties. pmarketresearch.combiopharmaapac.com

Virtual Screening: AI-driven platforms can rapidly screen large libraries of potential deuterated drug candidates, accelerating the identification of promising leads. biopharmaapac.com

Data Integration and Analysis: Machine learning can integrate diverse data types from experimental and computational studies to provide a holistic understanding of deuterated compound behavior. researchgate.net

These data-driven approaches are essential for navigating the complexities of deuteration and accelerating the discovery and development of novel therapeutic agents.

Future Perspectives and Innovations in Deuterated Metabolite Research

Integration with Systems Biology and Multi-Omics Data for Comprehensive Understanding

The study of deuterated metabolites, such as Desacetyl Actarit-d4, is moving towards a more holistic integration with systems biology. This approach combines data from various "omics" fields—including genomics, proteomics, and metabolomics—to build a comprehensive model of biological systems. In this context, this compound serves as a crucial tool in the metabolomics arm of this integrated strategy.

Desacetyl Actarit (B1664357) is a metabolite of Actarit, a drug used in the treatment of rheumatoid arthritis. By using this compound as an internal standard in mass spectrometry, researchers can achieve highly accurate quantification of the unlabeled metabolite in biological samples. researchgate.netsymeres.com This precise metabolic data is invaluable. When combined with genomic data on patient responses to Actarit and proteomic data on immune cell signaling pathways, a more complete picture of the drug's mechanism of action and the patient's unique response can be formed. Future research will focus on creating sophisticated computational models that merge these multi-omics datasets. This will allow for a deeper understanding of how genetic variations influence the metabolism of drugs like Actarit and how this, in turn, affects protein expression and, ultimately, clinical outcomes in diseases such as rheumatoid arthritis. This integrated approach holds the potential to predict patient response to treatment and identify new therapeutic targets. nih.govdatadryad.org

Advancements in Isotopic Tracing and Imaging Technologies for Real-time Monitoring

Isotopic tracing is a powerful method to track the fate of molecules within a biological system. mdpi.com Deuterium-labeled compounds are ideal for these studies because deuterium (B1214612) is a stable, non-radioactive isotope. ckisotopes.comrsc.org The use of this compound exemplifies the application of isotopic labeling in pharmacokinetic studies, where it helps to precisely measure the concentration of the drug's metabolite over time. symeres.com

Future advancements are focused on enhancing the real-time and spatial resolution of these tracing technologies. Techniques like Deuterated Metabolic Imaging (DMI), which uses magnetic resonance spectroscopy (MRS), are emerging as powerful, non-invasive methods to visualize metabolic pathways in three dimensions. isotope.com While currently more common with substrates like deuterated glucose, the principles could be adapted to track drug metabolites. isotope.com Imagine being able to observe the distribution and conversion of Actarit into Desacetyl Actarit within specific tissues or even single cells in real-time. This would provide unprecedented insights into where a drug is active and how its metabolism varies across different biological compartments. Such advancements will be critical for understanding drug efficacy and potential toxicities with a level of detail not previously possible.

Development of Novel Deuterated Probes for Specific Biological Targets and Pathways

Deuterated molecules are increasingly being designed not just as generic tracers but as highly specific probes for particular biological functions. rsc.orgscienceopen.comnih.gov These probes are engineered to interact with a specific enzyme, receptor, or transporter, allowing researchers to investigate its activity. This compound has been described as a labeled competitive inhibitor of the epithelial peptide transporter PepT1, making it a probe for studying the function of this specific transporter.

The future in this area lies in the rational design and synthesis of a vast library of novel deuterated probes. frontiersin.org Building on the example of this compound, scientists will create new deuterated molecules to target other key players in disease pathways, such as specific kinases, proteases, or transporters involved in inflammation or cancer metabolism. These probes, when used in conjunction with advanced analytical techniques like high-resolution mass spectrometry or specialized NMR, will enable the precise measurement of pathway fluxes and enzyme activities. mdpi.comresearchgate.net This will allow for a more targeted investigation of disease mechanisms and the identification of highly specific drug targets, leading to the development of more effective and less toxic therapies. nih.gov

Contributions to Rational Drug Design and Optimization through Isotopic Labeling Strategies

Isotopic labeling is a cornerstone of modern rational drug design. creative-biostructure.comacs.org By providing detailed information on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, it guides the optimization of lead compounds into effective medicines. musechem.com The use of this compound to accurately quantify the metabolic fate of Actarit is a clear example of this principle in action. Understanding how quickly and to what extent Actarit is converted to Desacetyl Actarit is crucial for optimizing its therapeutic properties.

A key future direction is the expanded use of the "kinetic isotope effect." The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. Replacing hydrogen with deuterium at a site of metabolic attack can slow down the drug's breakdown. symeres.com This strategy, known as "deuterium-shifting," can be used to create more stable drugs with improved pharmacokinetic profiles, such as a longer half-life, which may allow for less frequent dosing. By studying the metabolism of Actarit and using this compound to measure it, researchers can identify metabolic weak spots in the parent molecule. This knowledge can then be used to rationally design next-generation antirheumatic drugs where deuterium is strategically placed to enhance the molecule's stability and therapeutic performance, a process that is becoming increasingly important in the development of new chemical entities. nih.gov

Q & A

How can researchers optimize chromatographic conditions for accurate quantification of Desacetyl Actarit-d4 in environmental samples?

Answer:

To optimize chromatographic separation, researchers should:

- Conduct preliminary trials using high-performance liquid chromatography (HPLC) with varied mobile phase compositions (e.g., acetonitrile-to-water ratios) and pH adjustments to enhance peak resolution .

- Validate the method using spike-and-recovery experiments in matrices like wastewater sludge to assess matrix interference .

- Reference retention time data from studies with structurally similar compounds (e.g., desacetyl diltiazem) to identify optimal column chemistries and gradients .

Data Reference: Studies report variability in detection thresholds (e.g., breakthrough thresholds <10% for tapentadol and desacetyl diltiazem in advanced filtration systems), emphasizing the need for tailored protocols .

What strategies are effective in reconciling contradictory data regarding the environmental persistence of this compound across different studies?

Answer:

To address contradictions:

- Perform meta-analyses comparing removal efficiencies across treatment types (e.g., ozonation vs. granular activated carbon filtration) while accounting for operational variables like filter age and microbial communities .

- Standardize experimental conditions (e.g., pH, temperature) in lab-scale simulations to isolate factors causing discrepancies .

- Use multivariate regression to identify dominant variables (e.g., logB values) influencing persistence, as demonstrated in WWTP studies .

Key Insight: Filter material composition (e.g., anthracite vs. activated carbon) significantly impacts removal rates, which may explain inter-study variability .

What experimental design considerations are critical when investigating the metabolic pathways of this compound in vitro?

Answer:

Critical considerations include:

- Cell Line Selection: Use hepatocyte models (e.g., HepG2) with CYP450 enzyme activity profiles relevant to human metabolism.

- Controls: Include negative controls (e.g., heat-inactivated enzymes) and positive controls (e.g., known CYP3A4 substrates) to validate assay specificity .

- Analytical Techniques: Employ LC-MS/MS with stable isotope-labeled internal standards (e.g., d4 isotopes) to distinguish parent compounds from metabolites .

Methodological Note: Document all protocols in replicable detail, including enzyme concentrations and incubation times, as per guidelines for methodological transparency .

How do variations in advanced water treatment processes impact the removal efficiency of this compound, and how can these processes be optimized?

Answer:

- Ozonation: Prioritize ozonation for compounds with high logB values (>1), as it degrades recalcitrant structures via hydroxyl radical oxidation .

- Filtration: Optimize granular activated carbon (GAC) filters by monitoring contact time and carbon replenishment cycles to mitigate saturation .

- Hybrid Systems: Combine ozonation with post-filtration to address residual transformation products, as seen in studies where ozonation alone left bioactive intermediates .

Data Reference: WWTPs using GAC achieved 0.5–1.0 logB reductions for desacetyl diltiazem, while ozonation reduced logB by >1.5 units for 18 chemicals .

What computational modeling approaches are most suitable for predicting the reactivity of this compound under varying pH conditions?

Answer:

- Quantum Mechanical (QM) Methods: Use density functional theory (DFT) to model hydrolysis pathways and identify pH-sensitive functional groups (e.g., ester linkages) .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous environments to predict degradation kinetics at different pH levels .

- Validation: Cross-validate predictions with experimental LC-MS data on degradation byproducts, ensuring alignment between theoretical and empirical results .

Best Practice: Publish computational parameters (e.g., basis sets, force fields) to enable reproducibility, as emphasized in theoretical paper guidelines .

How should researchers design dose-response experiments to assess the ecotoxicological effects of this compound on aquatic organisms?

Answer:

- Organism Selection: Use standardized test species (e.g., Daphnia magna) for regulatory relevance, and include endpoints like mortality, reproduction, and enzyme inhibition .

- Exposure Regimens: Apply geometric dose spacing (e.g., 0.1, 1, 10 mg/L) to capture threshold effects, and include solvent controls to account for carrier solvent toxicity .

- Statistical Analysis: Use probit or logit models to calculate EC50 values, and report confidence intervals to quantify uncertainty .

Documentation: Provide raw data in supplementary materials, including survival counts and behavioral observations, to support transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.